molecular formula C28H23N3O6S B11574074 N-[2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

N-[2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B11574074
M. Wt: 529.6 g/mol
InChI Key: QMQLYEZNZHCWHJ-UHFFFAOYSA-N
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Description

N-(3-BENZOYL-2-BENZYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazine derivatives

Properties

Molecular Formula

C28H23N3O6S

Molecular Weight

529.6 g/mol

IUPAC Name

N-(3-benzoyl-2-benzyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C28H23N3O6S/c32-23(18-30-24(33)15-16-25(30)34)29-26-21-13-7-8-14-22(21)38(36,37)31(17-19-9-3-1-4-10-19)27(26)28(35)20-11-5-2-6-12-20/h1-14H,15-18H2,(H,29,32)

InChI Key

QMQLYEZNZHCWHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=C(N(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BENZOYL-2-BENZYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl and Benzyl Groups: These groups can be introduced via Friedel-Crafts acylation and alkylation reactions.

    Formation of the Pyrrolidinyl Acetamide Moiety: This step may involve the reaction of a suitable amine with a pyrrolidinone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-BENZOYL-2-BENZYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl halides.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-BENZOYL-2-BENZYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-BENZOYL-2-BENZYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE: shares structural similarities with other benzothiazine derivatives such as:

Uniqueness

The uniqueness of N-(3-BENZOYL-2-BENZYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE lies in its specific substitution pattern and the presence of both benzoyl and benzyl groups, which may confer unique biological activities and chemical reactivity.

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